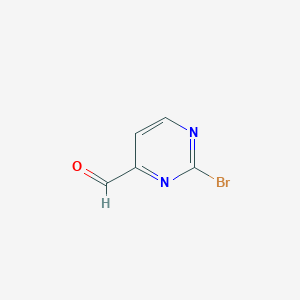
2-Bromopyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H3BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
2-Bromopyrimidine-4-carbaldehyde can be synthesized through several methods. One common method involves the bromination of pyrimidine-4-carbaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired bromination at the 2-position of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines.
Oxidation: The major product is 2-bromopyrimidine-4-carboxylic acid.
Reduction: The major product is 2-bromopyrimidine-4-methanol.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
2-Bromopyrimidine-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological molecules.
作用機序
The mechanism of action of 2-Bromopyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the aldehyde group provide reactive sites that can form covalent bonds with target molecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-Bromopyridine-4-carbaldehyde
- 2-Chloropyrimidine-4-carbaldehyde
- 2-Fluoropyrimidine-4-carbaldehyde
Comparison
2-Bromopyrimidine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity compared to similar compounds, making it valuable for specific synthetic applications. For example, the bromine atom allows for substitution reactions, while the aldehyde group can undergo oxidation or reduction, offering versatility in chemical transformations.
特性
分子式 |
C5H3BrN2O |
|---|---|
分子量 |
186.99 g/mol |
IUPAC名 |
2-bromopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H3BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H |
InChIキー |
NVWRPJNHWCFLBI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)


![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)



